

Comparative Guide: Linearity and Range of Amoxycilloic Acid Sodium Salt Detection Methods

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Compound of Interest

Compound Name: Amoxycilloic Acid Sodium Salt

Cat. No.: B13866293

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Executive Summary

Amoxycilloic Acid (AMA) is the major degradation product of Amoxicillin, formed via the hydrolytic opening of the

-lactam ring. Its quantification is critical for pharmaceutical stability testing (USP/EP "Related Substances") and environmental residue analysis.

This guide compares three distinct analytical approaches:

- HPLC-UV (Pharmacopoeial Standard): The robust choice for Quality Control (QC) with linearity in the range.
- LC-MS/MS (Trace Analysis): The high-sensitivity choice for biological matrices and residues, offering linearity in the (ppb) range.

- Voltammetry (Rapid Screening): A cost-effective alternative using modified electrodes, linear in the range.

Technical Context: The Analyte

- Target: Amoxycilloic Acid (often used as the Sodium Salt reference standard).
- Origin: Hydrolysis of Amoxicillin (pH > 7 or enzymatic action).
- Significance: It lacks antimicrobial activity but possesses immunogenic potential (allergic sensitization).
- Detection Challenge: AMA lacks the strong chromophore of the intact β -lactam ring but retains the phenol group; it is highly polar.

Degradation Pathway Diagram



Figure 1: Formation of Amoxycilloic Acid from Amoxicillin

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Figure 1: The primary degradation pathway where the beta-lactam ring opens to form Amoxycilloic Acid.[1]

Method 1: HPLC-UV (The QC Standard)

Best For: Pharmaceutical impurities, stability indicating assays, and raw material testing.

Principle

Reverse-Phase Liquid Chromatography (RP-HPLC) separates AMA from the parent drug based on polarity. AMA is more polar than Amoxicillin and typically elutes earlier on C18

columns. Detection uses UV absorbance at 210–230 nm (amide/carboxyl absorption) or post-column derivatization.

Performance Data (Linearity & Range)

- Linearity Range:

(approx. 0.05% to 5% of API concentration).

- Correlation Coefficient (

):

.2][3]

- LOD / LOQ:

/

.

- Precision (RSD):

.

Experimental Protocol (Based on EP/USP Harmonized Methods)

- Column: C18 (Octadecylsilyl silica),

,

packing (e.g., Inertsil ODS-3).

- Mobile Phase A:

Phosphate Buffer (pH 5.0).

- Mobile Phase B: Acetonitrile.

- Gradient:

- 0-10 min: 95% A / 5% B (Isocratic hold for AMA elution).
- 10-25 min: Linear ramp to 60% B (Elute parent/less polar impurities).
- Flow Rate:
.
- Detection: UV at

(Max sensitivity) or

(Selectivity).
- Standard Prep: Dissolve **Amoxycilloic Acid Sodium Salt** reference standard in Mobile Phase A to generate a curve from

to

.

Method 2: LC-MS/MS (Trace Analysis)

Best For: Residue analysis in food (chicken/milk), environmental water testing, and biological fluids.

Principle

Liquid Chromatography coupled with Tandem Mass Spectrometry (MS/MS) using Electrospray Ionization (ESI). This method detects the specific mass-to-charge ratio (

) of AMA, eliminating interference from complex matrices.

Performance Data (Linearity & Range)

- Linearity Range:

(or

in tissue).
- Correlation Coefficient (

):

.[2][4]

- LOD / LOQ:

/

.

- Specificity: Extremely High (Mass transition monitoring).

Experimental Protocol

- Column: C18 or HILIC column (for better retention of polar AMA),

,

.

- Mobile Phase:

- A:

Formic Acid in Water.

- B:

Formic Acid in Acetonitrile.

- Ionization: ESI Positive Mode.

- MRM Transitions:

- Precursor:

(Amoxycilloic Acid

).

- Product Ions:

(Quantifier/Qualifier).

- Sample Prep: Protein precipitation with Acetonitrile followed by SPE (Solid Phase Extraction) to remove matrix salts.

Method 3: Voltammetry (Rapid Screening)

Best For: Quick, portable screening without expensive solvents; investigating oxidation mechanisms.

Principle

Electrochemical oxidation of the phenolic hydroxyl group or the secondary amine on the AMA molecule. Modified electrodes (e.g., Carbon Nanotubes, Reduced Graphene Oxide) are used to enhance electron transfer and sensitivity.

Performance Data (Linearity & Range)

- Linearity Range:

(approx.

).

- Correlation Coefficient (

):

.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- LOD:

.

- Mechanism: Irreversible oxidation (typically around

vs Ag/AgCl).

Experimental Protocol

- Electrode: Glassy Carbon Electrode modified with Reduced Graphene Oxide (rGO).

- Electrolyte:

Phosphate Buffer Saline (PBS), pH 7.0.
- Technique: Square Wave Voltammetry (SWV) or Differential Pulse Voltammetry (DPV).
- Procedure:
 - Accumulation time: 60 seconds at open circuit.
 - Scan:

to

.
 - Measure anodic peak current (

) at

.

Comparative Analysis Summary

The following table contrasts the critical performance metrics for the three methodologies.

Feature	HPLC-UV (Standard)	LC-MS/MS (Trace)	Voltammetry (Rapid)
Linearity Range			
LOD			
Precision (RSD)	High ()	Moderate ()	Moderate ()
Cost per Run	Moderate	High	Low
Complexity	Moderate	High	Low
Primary Use	QC / Stability Testing	Residues / Bioanalysis	Screening / Point-of-Care

Method Selection Workflow

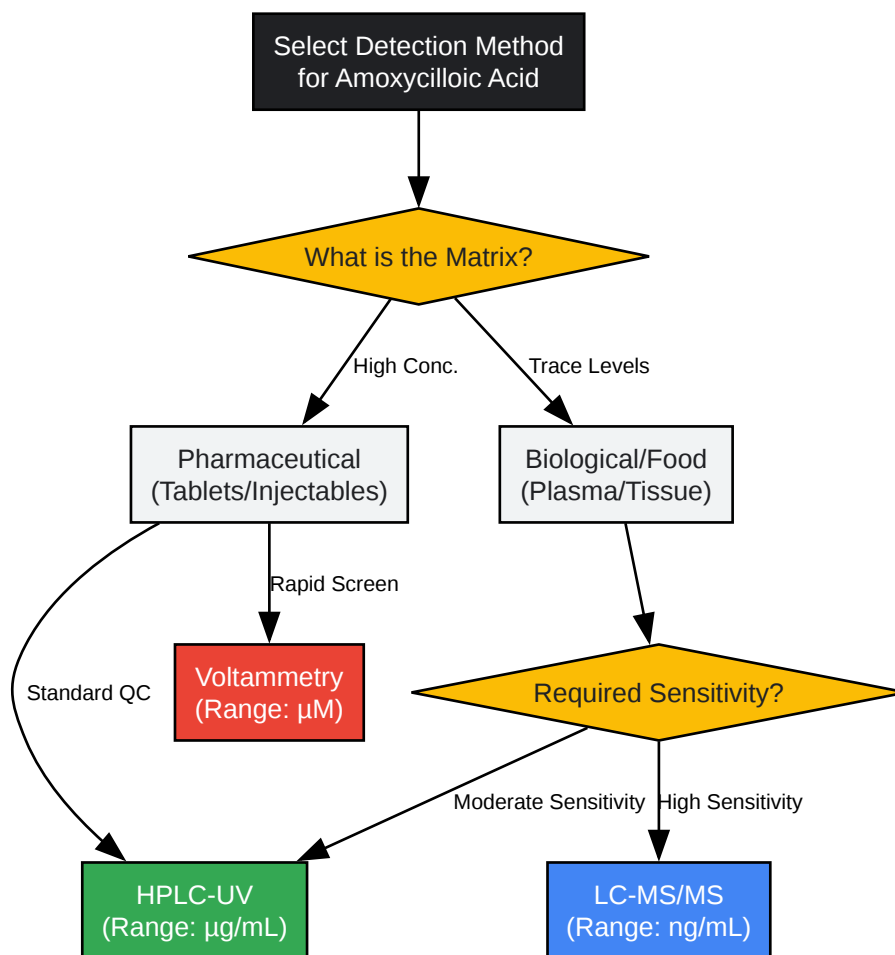


Figure 2: Decision Matrix for Method Selection

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Figure 2: Decision matrix guiding the selection of analytical technique based on sample matrix and sensitivity requirements.

Validation Framework (Self-Validating Protocol)

To ensure Trustworthiness and Scientific Integrity, any adopted method must be validated in-house. Follow this condensed ICH Q2(R1) protocol for Linearity:

- Preparation: Prepare a stock solution of **Amoxicilloic Acid Sodium Salt** () in the mobile phase.

- Levels: Dilute to create at least 5 concentration levels spanning 80% to 120% of the expected range (e.g.,

).
- Replication: Inject each level in triplicate.
- Calculation: Plot Peak Area (

) vs. Concentration (

).
- Acceptance Criteria:
 - Regression coefficient (

)

.[2][3][4]
 - y-intercept should not differ significantly from zero (check via t-test).
 - Residual plot should show random distribution (no systematic bias).

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